Noraporphin-1-ol, 6-ethyl-2-methoxy-
Description
Noraporphin-1-ol, 6-ethyl-2-methoxy- is a derivative of the aporphine alkaloid class, characterized by a tetracyclic benzylisoquinoline backbone. The compound features a hydroxyl group at position 1, a methoxy substituent at position 2, and an ethyl group at position 6 (Figure 1). Aporphine alkaloids are historically associated with dopaminergic and serotonergic activities, though specific pharmacological data for this compound remain underexplored in publicly available literature .
Properties
CAS No. |
37082-16-9 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(6aR)-6-ethyl-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C19H21NO2/c1-3-20-9-8-13-11-16(22-2)19(21)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15,21H,3,8-10H2,1-2H3/t15-/m1/s1 |
InChI Key |
DHJXQWPYVDZUOC-OAHLLOKOSA-N |
Isomeric SMILES |
CCN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)O)OC |
Canonical SMILES |
CCN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noraporphin-1-ol, 6-ethyl-2-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Fischer indole synthesis, which is a versatile and widely used method for constructing indole derivatives . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) is often employed .
Industrial Production Methods
Industrial production of Noraporphin-1-ol, 6-ethyl-2-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Noraporphin-1-ol, 6-ethyl-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 1st position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group at the 2nd position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Noraporphin-1-ol, 6-ethyl-2-methoxy- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studies related to cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Noraporphin-1-ol, 6-ethyl-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with Noraporphin-1-ol, 6-ethyl-2-methoxy-, differing primarily in substituent types and positions:
Table 1: Comparison of Substituents in Aporphine Derivatives
Substituent Effects on Properties
Methoxy groups generally increase lipophilicity, which could improve blood-brain barrier penetration .
Ethyl vs. Hydrogen at Position 6 :
- The ethyl group at position 6 in the target compound introduces steric bulk and lipophilicity absent in analogs like 1-Methoxy-6a-beta-aporphin-2-ol. This modification might influence binding to hydrophobic pockets in biological targets, such as dopamine receptors.
Hydroxyl Group Placement: The hydroxyl group at position 1 in Noraporphin-1-ol, 6-ethyl-2-methoxy- contrasts with its placement at position 2 in 2-Hydroxy-1-methoxyaporphine. Hydroxyl groups contribute to hydrogen bonding, affecting solubility and target affinity.
Pharmacological Implications
- Dopaminergic Activity : Aporphines like apomorphine are dopamine agonists. The ethyl group in the target compound may modulate selectivity for D1 vs. D2 receptor subtypes.
- Serotonergic Effects : Methoxy substitutions are common in serotonin receptor ligands (e.g., psilocin), hinting at possible 5-HT receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
